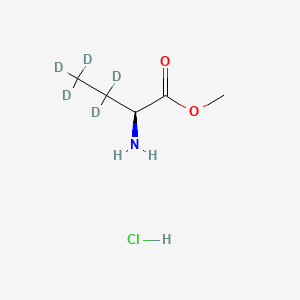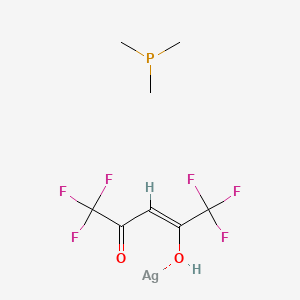
D-Glucose-6-13C-6-C-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound D-Glucose-6-13C-6-C-d2 is a stereoisomer of a hexose sugar derivative. This compound is characterized by the presence of deuterium and carbon-13 isotopes, which are often used in scientific research to trace metabolic pathways and study molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-6-13C-6-C-d2 typically involves the use of isotopically labeled precursors. One common method is the hydrogenation of a suitable precursor in the presence of deuterium gas and a catalyst. The reaction conditions often include:
Temperature: 25-50°C
Pressure: 1-5 atm
Catalyst: Palladium on carbon (Pd/C)
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as fermentation with genetically modified microorganisms that incorporate isotopically labeled substrates into the desired product. This method is advantageous for producing large quantities of the compound with high isotopic purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
科学的研究の応用
Chemistry
The compound is used as a tracer in metabolic studies due to its isotopic labels. It helps in understanding the pathways and mechanisms of various biochemical reactions.
Biology
In biological research, the compound is used to study the metabolism of sugars and their derivatives. It is also used in the investigation of enzyme kinetics and substrate specificity.
Medicine
Industry
In the industrial sector, the compound is used in the synthesis of other isotopically labeled compounds, which are essential for various research and development activities.
作用機序
The compound exerts its effects primarily through its interaction with enzymes and other proteins involved in metabolic pathways. The isotopic labels allow researchers to track the movement and transformation of the compound within biological systems, providing insights into the molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- (3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol
- (3R,4S,5S,6R)-6-[hydroxy(113C)methyl]oxane-2,3,4,5-tetrol
- (3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol
Uniqueness
The presence of both deuterium and carbon-13 isotopes in D-Glucose-6-13C-6-C-d2 makes it unique compared to other similar compounds. This dual isotopic labeling provides a more detailed and comprehensive understanding of the compound’s behavior in various chemical and biological systems.
特性
CAS番号 |
478529-33-8 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
183.16 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxy(613C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1D2 |
InChIキー |
GZCGUPFRVQAUEE-FWMJORRFSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
異性体SMILES |
[2H][13C]([2H])([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
同義語 |
D-Glucose-6-13C-6-C-2H2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2H-5,8-Methanocyclohepta[d][1,3]thiazole](/img/structure/B583700.png)







